8-(2-aminoethyl)naphthalen-2-ol

Description

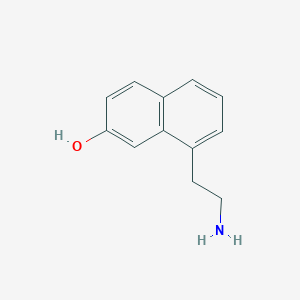

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(2-aminoethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10/h1-5,8,14H,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZAVAINGDXZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 2 Aminoethyl Naphthalen 2 Ol

Established Synthetic Pathways for the 8-(2-aminoethyl)naphthalen-2-ol Core and its Direct Precursors

The construction of the this compound framework relies on key chemical reactions that assemble the naphthol and aminoethyl components. Direct synthesis of this specific isomer can be challenging; however, several methodologies are well-established for creating the general naphthol-aminoethyl scaffold.

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. inorgchemres.org For the synthesis of aminoalkyl naphthol derivatives, the Betti reaction and related one-pot condensations are particularly relevant. These reactions typically involve an aldehyde, a primary or secondary amine, and a naphthol derivative.

A common approach is the three-component condensation of 2-naphthol (B1666908), an aldehyde, and an amine. researchgate.netijcmas.com This method allows for the generation of a diverse library of 1-aminoalkyl-2-naphthol derivatives. researchgate.net The reaction proceeds via the in-situ formation of an ortho-quinone methide (o-QM) from the condensation of 2-naphthol and the aldehyde, which is then attacked by the amine nucleophile. ijcmas.com Various catalysts, including methane (B114726) sulphonic acid ijcmas.com and recyclable carbon-based solid acids arcjournals.org, have been employed to promote this transformation, often under solvent-free or "green" conditions. ijcmas.comarcjournals.org While this method typically yields 1-substituted derivatives, modifications in starting materials and reaction conditions can, in principle, be adapted to target other isomers.

The related synthesis of 1-amidoalkyl-2-naphthols, which can be hydrolyzed to the corresponding aminoalkyl naphthols, also frequently utilizes MCRs. inorgchemres.orgarcjournals.org These reactions follow a similar pathway, condensing β-naphthol, an aldehyde, and an amide. arcjournals.org

Table 1: Examples of Multi-Component Reactions for Aminoalkyl/Amidoalkyl Naphthols

| Naphthol | Aldehyde | Amine/Amide | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Naphthol | Aromatic Aldehydes | 5-Aryl-1,3,4-thiadiazol-2-amines | [Et3NH][HSO4] | Solvent-free | Aminoalkyl Naphthol | High | researchgate.net |

| 2-Naphthol | p-chloro benzaldehyde | p-hydroxy aniline | Methane sulphonic acid | Solvent-free, grinding | 1-Aminoalkyl-2-naphthol | 95% | ijcmas.com |

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. purdue.edunih.gov This strategy is highly applicable for constructing the aminoethyl side chain on a pre-formed naphthalene (B1677914) core.

To synthesize a structure like this compound, a suitable precursor would be (8-hydroxy-7-naphthalenyl)acetaldehyde or a related ketone. The reductive amination of this carbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, would yield the desired aminoethyl naphthalene derivative. Various reducing agents can be employed, from common hydride reagents like sodium borohydride (B1222165) (NaBH₄) to more specialized systems like amine-boranes. purdue.edu

Enzymatic approaches using imine reductases (IREDs) or reductive aminases (RedAms) offer a green and highly selective alternative for reductive amination. nih.gov These enzymes can catalyze the asymmetric synthesis of chiral amines from a ketone and an amine partner, often with high enantioselectivity. nih.gov This methodology has been successfully applied to bicyclic ketones like 2-tetralone (B1666913) derivatives, which share structural similarities with the naphthalene system. nih.gov A study on melanocortin receptor ligands also utilized reductive amination to combine naphthalene and indole (B1671886) moieties into single molecules. nih.gov

Since the aminoethyl side chain can introduce a chiral center, methods for controlling stereochemistry are crucial. This can be achieved through either asymmetric synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: Asymmetric synthesis aims to create a specific enantiomer directly. This can be accomplished by using chiral catalysts or auxiliaries during the synthetic process. For instance, the stereoselective synthesis of N-substituted aminoalcohols has been achieved via the reduction of a Schiff base formed from a primary aminoalcohol and an aldehyde. nih.gov Similarly, the enzymatic reductive amination discussed previously is a powerful tool for the stereoselective synthesis of chiral amines. nih.gov

Chiral Resolution: Resolution involves separating a racemic mixture into its constituent enantiomers. nih.govmdpi.com This is often accomplished by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods like crystallization due to their different solubilities. google.com For example, D-(-)-tartaric acid has been successfully used to resolve racemic 1-(1-naphthyl)ethylamine, yielding the R-(+)-enantiomer with high enantiomeric excess. google.com Another approach is enzymatic kinetic resolution, where an enzyme, such as a lipase, selectively reacts with one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer from the newly formed amide. google.com Chromatographic methods using chiral stationary phases (CSPs) are also widely used for the analytical and preparative separation of enantiomers. mdpi.com

Derivatization Strategies and Functional Group Transformations on this compound

Once the core structure of this compound is obtained, it can be further modified at two primary locations: the aminoethyl side chain and the naphthalene ring system.

The primary amino group of the aminoethyl moiety is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to form secondary or tertiary amines. This is typically achieved by reaction with alkyl halides, or through reductive amination with aldehydes or ketones. For instance, N-alkylation has been used in the synthesis of complex amino alcohol ligands. researchgate.net

N-Acylation and N-Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. This strategy was employed in the synthesis of potential Keap1-Nrf2 inhibitors, where a diaminonaphthalene core was bis-sulfonylated with p-methoxybenzenesulfonamide. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), which can serve as intermediates for further reactions or as final products themselves. ispub.com Schiff bases derived from heterocyclic systems have been investigated for their biological potential. ispub.com

Table 2: Potential Functionalization Reactions of the Aminoethyl Group

| Reaction Type | Reagent Class | Functional Group Introduced | Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Alkyl (R) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Alkyl | Secondary/Tertiary Amine |

| N-Acylation | Acyl Halide (RCOCl) | Acyl (RCO-) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonyl (RSO₂-) | Sulfonamide |

The naphthalene ring system is an aromatic core that can undergo various substitution reactions, although the regioselectivity is influenced by the existing hydroxyl and aminoethyl groups.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group that directs electrophiles primarily to the ortho and para positions. For a 2-naphthol system, this generally favors substitution at the 1-position. echemi.com Reactions like halogenation (e.g., with Br₂ or NBS) nih.gov, nitration, and Friedel-Crafts reactions can introduce new substituents onto the ring, although controlling the position can be challenging.

Bucherer Reaction: The hydroxyl group itself can be converted into an amino group via the Bucherer or Bucherer-Bergs reaction, which involves treatment with an ammonium (B1175870) sulfite (B76179) or bisulfite. researchgate.net This allows for the synthesis of various aminonaphthalene derivatives.

Coupling Reactions: If a halogen atom is introduced onto the naphthalene ring, it can serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide variety of aryl, alkyl, and other functional groups to the naphthalene core. For example, a Suzuki coupling was used to create a biphenyl (B1667301) core from 1-bromo-3,5-dinitrobenzene (B94040) as a key step in replacing a naphthalene scaffold in a series of inhibitors. nih.gov Recent advances continue to expand the scope of site-selective C-H functionalization on naphthalenes, offering more direct routes to modification without pre-functionalization. dntb.gov.ua

Formation of Schiff Bases and Related Imine Derivatives from the Aminoethyl Moiety

The primary amino group of the aminoethyl moiety in this compound serves as a reactive site for the formation of Schiff bases. This transformation typically involves the condensation reaction with various aldehydes and ketones. Such reactions are fundamental in organic synthesis, yielding imine (-C=N-) functionalities that are significant in medicinal chemistry and material science.

Schiff bases derived from naphthol analogues are of particular interest due to their potential applications as ligands in coordination chemistry. The general synthetic route involves the reaction of the amine with a carbonyl compound, often under reflux in a suitable solvent like ethanol (B145695) or acetic acid, to form the corresponding imine.

While direct studies on this compound are not extensively detailed in publicly accessible literature, the reactivity of the aminoethyl group can be inferred from the well-established chemistry of similar compounds. For instance, the reaction of naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes has been shown to produce Schiff bases upon refluxing in glacial acetic acid. nih.gov This suggests that the amino group in this compound would readily react with a variety of aldehydes to form the corresponding naphthalenic Schiff base derivatives.

The formation of the imine bond is characterized by the appearance of a specific infrared (IR) absorption band for the C=N group, and the disappearance of the characteristic bands for the starting amine and carbonyl groups. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a key tool for characterization, with a distinctive signal for the imine proton (-CH=N-). semanticscholar.org

The table below outlines the expected reactants and general conditions for the formation of Schiff bases from this compound.

| Reactant 1 | Reactant 2 (Examples) | Product Type | General Conditions |

| This compound | Aromatic Aldehydes (e.g., Benzaldehyde, Salicylaldehyde) | N-benzylidene-2-(7-hydroxynaphthalen-1-yl)ethan-1-amine | Reflux in Ethanol or Acetic Acid |

| This compound | Aliphatic Aldehydes (e.g., Acetaldehyde) | N-ethylidene-2-(7-hydroxynaphthalen-1-yl)ethan-1-amine | Varies, may require catalysis |

| This compound | Ketones (e.g., Acetone) | N-propan-2-ylidene-2-(7-hydroxynaphthalen-1-yl)ethan-1-amine | Generally less reactive than aldehydes, may require specific catalysts |

Reaction Kinetics and Mechanistic Studies Pertinent to this compound Synthesis

Detailed reaction kinetics and mechanistic studies specifically for the synthesis of this compound are not widely available in the reviewed literature. However, the synthesis of related aminonaphthol compounds can provide insight into the potential pathways and factors influencing the reaction rates.

Kinetic studies on analogous systems, such as the reaction of CO2 with 2-((2-aminoethyl) amino) ethanol, have been performed using techniques like the stopped-flow method to determine pseudo-first-order rate constants. researchgate.net Such studies highlight that reaction rates are influenced by factors like temperature, concentration of reactants, and the solvent system used. researchgate.net

The Betti reaction, a multicomponent reaction to synthesize aminobenzylnaphthols from 2-naphthol, an aldehyde, and an amine, offers another perspective on the synthesis of related structures. mdpi.com This one-pot synthesis is advantageous for its efficiency and atom economy. mdpi.com The mechanism of the Betti reaction is a variant of the Mannich reaction.

While specific kinetic data for the synthesis of this compound is not present in the available literature, a hypothetical reaction sequence could involve the introduction of the aminoethyl group onto the naphthalene scaffold. The kinetics of such a reaction would be dependent on the specific reagents and conditions employed.

The following table summarizes the types of studies that would be necessary to elucidate the reaction kinetics and mechanism for the synthesis of this compound.

| Type of Study | Parameters to be Measured | Potential Findings |

| Kinetic Experiments | Reaction rates at varying temperatures and concentrations | Determination of rate law, rate constants, and activation energy. |

| Mechanistic Investigations | Identification of intermediates and transition states | Elucidation of the step-by-step reaction pathway. |

| Computational Modeling | Calculation of energy profiles for proposed mechanisms | Theoretical support for experimental findings and prediction of reactivity. |

Further research is required to establish the specific kinetic and mechanistic details for the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of 8 2 Aminoethyl Naphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 8-(2-aminoethyl)naphthalen-2-ol is predicted to show distinct signals corresponding to the aromatic protons, the protons of the ethyl chain, the amine, and the hydroxyl group.

Aromatic Region: The six protons on the naphthalene (B1677914) ring system would appear in the downfield region, typically between 7.0 and 8.0 ppm. The substitution pattern (hydroxyl at C2, aminoethyl at C8) breaks the symmetry of the naphthalene core, meaning all six aromatic protons should be chemically distinct and show complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors.

Aliphatic Region: The aminoethyl side chain is expected to produce two signals. The methylene (B1212753) group adjacent to the naphthalene ring (-Ar-CH₂ -) would be deshielded by the aromatic system and appear as a triplet around 2.9-3.2 ppm. The methylene group adjacent to the amino group (-CH₂ -NH₂) would appear slightly more upfield, likely as a triplet around 2.7-3.0 ppm.

Labile Protons: The hydroxyl (-OH) and primary amine (-NH₂) protons are labile, meaning their chemical shifts can vary depending on solvent, concentration, and temperature. They typically appear as broad singlets. The phenolic -OH signal could be found in a wide range from 4.0-8.0 ppm, while the -NH₂ signal would likely appear further upfield, around 1.5-3.0 ppm.

| Predicted Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic C-H | ~7.0 - 8.0 | Multiplets (m), Doublets (d), Triplets (t) | 6H |

| Ar-CH₂- | ~2.9 - 3.2 | Triplet (t) | 2H |

| -CH₂-NH₂ | ~2.7 - 3.0 | Triplet (t) | 2H |

| -OH | ~4.0 - 8.0 | Broad Singlet (br s) | 1H |

| -NH₂ | ~1.5 - 3.0 | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the 2 carbons of the ethyl side chain.

Aromatic Carbons: The ten carbons of the naphthalene core would resonate in the typical aromatic region of ~110-155 ppm. The carbon bearing the hydroxyl group (C2) would be significantly deshielded, appearing around 150-155 ppm. The carbon bearing the aminoethyl group (C8) would also be influenced, with its chemical shift expected in the 130-140 ppm range. The remaining aromatic carbons would appear between ~110 and 135 ppm.

Aliphatic Carbons: The two methylene carbons of the side chain would appear in the upfield, aliphatic region. The carbon attached to the naphthalene ring (Ar-C H₂) would be expected around 35-40 ppm, while the carbon attached to the nitrogen (C H₂-NH₂) would likely be found around 40-45 ppm.

| Predicted Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (-OH) | ~150 - 155 |

| C8 (-CH₂CH₂NH₂) | ~130 - 140 |

| Other Aromatic C & C-H | ~110 - 135 |

| -CH₂-NH₂ | ~40 - 45 |

| Ar-CH₂- | ~35 - 40 |

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands. For the related compound 8-Amino-2-naphthalenol, spectra have been recorded using a Bruker Tensor 27 FT-IR instrument. nih.govspectrabase.com

O-H and N-H Stretching: A prominent broad band would be expected in the 3200-3600 cm⁻¹ region, arising from the O-H stretching vibration of the phenolic group. Overlapping with this, two sharper bands characteristic of the primary amine N-H symmetric and asymmetric stretching should appear around 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would produce signals just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl chain would appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands between 1500 and 1650 cm⁻¹ would confirm the presence of the naphthalene aromatic ring system.

N-H Bending: The scissoring vibration of the primary amine group is expected to cause an absorption band in the range of 1580-1650 cm⁻¹, which may overlap with the C=C stretching bands.

C-O and C-N Stretching: A strong band for the C-O stretch of the phenol (B47542) is expected around 1200-1260 cm⁻¹, and the C-N stretching vibration should appear in the 1250-1350 cm⁻¹ region.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenol (-OH) | ~3200 - 3600 (Broad) |

| N-H Stretch | Primary Amine (-NH₂) | ~3300 - 3500 (Two bands) |

| Aromatic C-H Stretch | Ar-H | > 3000 |

| Aliphatic C-H Stretch | -CH₂- | < 3000 |

| Aromatic C=C Stretch | Naphthalene Ring | ~1500 - 1650 |

| N-H Bend | Primary Amine (-NH₂) | ~1580 - 1650 |

| C-O Stretch | Phenol (Ar-O) | ~1200 - 1260 |

| C-N Stretch | Alkyl Amine (C-N) | ~1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore. The presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are powerful auxochromes, is expected to significantly influence the absorption spectrum. These groups, with their lone pairs of electrons, can donate electron density to the aromatic ring, causing a bathochromic (red) shift in the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. The spectrum would likely show multiple strong absorption bands corresponding to π → π* transitions within the extended aromatic system.

| Transition Type | Chromophore | Predicted Absorption Region (λmax) |

|---|---|---|

| π → π | Naphthalene Ring System | ~220 - 250 nm |

| π → π | Substituted Naphthalene System | ~270 - 350 nm |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₃NO, giving it a monoisotopic mass of approximately 187.0997 g/mol .

Molecular Ion Peak (M⁺): A clear molecular ion peak would be expected at m/z ≈ 187.

Major Fragmentation: The most prominent fragmentation pathway would likely be the cleavage of the C-C bond between the two methylene groups or the benzylic C-C bond.

Benzylic Cleavage: Cleavage of the bond between the naphthalene ring and the ethyl chain would be a favorable pathway, leading to a highly stable benzylic cation. Loss of a •CH₂NH₂ radical (mass ≈ 30) would result in a major fragment ion at m/z ≈ 157.

Loss of Ethylenimine: Another possible fragmentation is the loss of the entire aminoethyl side chain through rearrangement, though the benzylic cleavage is typically more dominant.

For the related compound 8-Amino-2-naphthalenol, the top three peaks observed in its mass spectrum are at m/z 159 (Molecular Ion), 130, and 160. nih.gov This suggests that the naphthalene core itself is quite stable.

| Predicted m/z | Identity | Fragmentation Pathway |

|---|---|---|

| ~187 | [M]⁺ | Molecular Ion |

| ~157 | [M - CH₂NH₂]⁺ | Loss of aminoethyl radical via benzylic cleavage |

| ~144 | [M - C₂H₅N]⁺ | Loss of ethylenimine |

X-ray Crystallography for Definitive Solid-State Molecular Structure Elucidation

A thorough review of publicly available scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported. As of the latest searches, there are no entries in databases such as the Cambridge Structural Database (CSD) for this specific compound (CAS Number: 148018-62-6).

Consequently, detailed information regarding its solid-state molecular structure, including precise bond lengths, bond angles, torsion angles, and crystal packing, remains undetermined. The elucidation of its crystal structure would require the synthesis of a single crystal of sufficient quality for X-ray diffraction analysis. Such a study would provide invaluable, definitive insights into the molecule's three-dimensional conformation, intramolecular hydrogen bonding between the hydroxyl and aminoethyl groups, and the intermolecular interactions that govern its solid-state architecture. Without experimental crystallographic data, any discussion of its solid-state structure would be purely theoretical.

Theoretical and Computational Chemistry Studies of 8 2 Aminoethyl Naphthalen 2 Ol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is a versatile method employed to determine optimized molecular geometries, electronic properties, and spectroscopic predictions. researchgate.net

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. scribd.com For 8-(2-aminoethyl)naphthalen-2-ol, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

A crucial aspect of this is conformational analysis, which examines the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. scribd.comlibretexts.org The flexible aminoethyl side chain of this compound can rotate, leading to various conformers with different energy levels. Theoretical calculations are essential to identify the most stable conformer, which is critical for understanding the molecule's interactions and reactivity. libretexts.org This process helps in understanding how the molecule might orient itself in different chemical environments. scribd.com

Table 1: Computed Descriptors for this compound This table presents general computed properties for the molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO | PubChem nih.gov |

| Molecular Weight | 187.24 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 46.3 Ų | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. mdpi.comchimicatechnoacta.ru It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comchimicatechnoacta.ru A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chimicatechnoacta.ru Conversely, a small energy gap suggests that the molecule is more reactive. mdpi.com For naphthalene (B1677914) derivatives, the substitution of functional groups like amino and hydroxyl can influence the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. researchgate.netresearchgate.net It plots the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. researchgate.netmdpi.com

The MEP map uses a color scale to indicate different potential regions. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. youtube.com Blue areas indicate regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group due to their lone pairs of electrons. Positive potential would be expected around the hydrogen atoms of the hydroxyl and amino groups. researchgate.netmdpi.com This analysis is invaluable for predicting how the molecule will interact with other molecules, including hydrogen bonding. researchgate.net

Atomic charge distribution analysis provides a quantitative measure of the partial charges on each atom within a molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges. This information is crucial for understanding the molecule's polarity, dipole moment, and electronic structure. While specific published charge data for this compound is not available, these calculations are a standard part of a thorough computational study.

Quantum Chemical Descriptors for Prediction of Chemical Reactivity and Stability

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity and stability. researchgate.netrasayanjournal.co.in These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) and include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. researchgate.net

Chemical Hardness (η): Indicates the resistance of a molecule to change its electron configuration. researchgate.netrasayanjournal.co.in

Chemical Softness (S): The reciprocal of hardness, representing how easily the electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. rasayanjournal.co.in

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior in various reactions. researchgate.netrasayanjournal.co.in

Table 2: Key Quantum Chemical Descriptors and Their Formulas This table outlines common descriptors used to predict chemical reactivity.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. rasayanjournal.co.in |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. rasayanjournal.co.in |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of a molecule. rasayanjournal.co.in |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. journalirjpac.com These simulations can provide detailed information about the conformational flexibility of this compound and its interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water), MD can reveal how the solvent affects the molecule's conformation and dynamics. This is particularly important for understanding the behavior of the molecule in a biological or solution-phase environment, as solvent interactions can significantly influence its properties and reactivity. solubilityofthings.com

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.4. Structure-Property Relationship Elucidation through Integrated Computational Approaches

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Analytical Methodologies for Isolation and Quantification of 8 2 Aminoethyl Naphthalen 2 Ol

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like 8-(2-aminoethyl)naphthalen-2-ol. Its versatility allows for both qualitative and quantitative assessments.

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation and purity assessment of polar and moderately polar compounds such as this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

For a compound like this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and retention of the basic amino group, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the naphthalene (B1677914) ring system.

Table 1: Typical RP-HPLC Parameters for the Analysis of Aromatic Amines

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | C18 or C8, 3-5 µm particle size | Provides a nonpolar surface for hydrophobic interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes the compound from the column. The gradient allows for the separation of compounds with a range of polarities. |

| Modifier | 0.1% Formic Acid or Trifluoroacetic Acid | Improves peak shape by protonating the amino group and minimizing tailing. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and resolution. |

| Column Temperature | 25 - 40 °C | Affects retention time and selectivity. |

| Detection | UV at ~220-280 nm | The naphthalene ring absorbs UV light, allowing for sensitive detection. |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. ijsrtjournal.com The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to withstand the higher backpressures generated by the smaller particles. ijsrtjournal.com For high-throughput screening or rapid purity checks of this compound, UPLC offers a considerable advantage, reducing analysis times from minutes to seconds without compromising separation efficiency. ijsrtjournal.com

For unambiguous identification and highly sensitive quantification, HPLC or UPLC systems can be coupled with a mass spectrometer (MS). LC-MS combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis (MS/MS). Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, this compound, with its polar amino and hydroxyl groups, is non-volatile and would likely decompose at the high temperatures required for GC analysis. Therefore, direct analysis by GC is not feasible.

To analyze this compound using GC, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile derivatives. Common derivatization reagents for amino and hydroxyl groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). Once derivatized, the compound can be separated on a nonpolar or moderately polar capillary column and detected with a flame ionization detector (FID) or, for higher sensitivity and structural information, a mass spectrometer (GC-MS). nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring, Screening, and Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. nih.govresearchgate.net It is particularly useful for monitoring the progress of chemical reactions, screening for the presence of a compound in a mixture, and determining the appropriate solvent system for column chromatography. nih.govresearchgate.netrsc.org

For the analysis of this compound, a silica (B1680970) gel plate (polar stationary phase) would typically be used with a mobile phase consisting of a mixture of a relatively nonpolar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol or hexane). rsc.org The separation is based on the compound's polarity; more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate. Visualization of the separated spots can be achieved under UV light, as the naphthalene ring is UV-active, or by staining with a suitable reagent such as potassium permanganate. rsc.org

Table 2: General TLC Parameters for Qualitative Analysis | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica gel 60 F254 aluminum-backed plates | A common polar stationary phase. | | Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Dichloromethane/Methanol, Hexane/Ethyl Acetate) | The ratio of the solvents is adjusted to achieve optimal separation. | | Visualization | UV light (254 nm), Potassium Permanganate stain | Allows for the detection of the compound on the TLC plate. |

Preparative Chromatography for Isolation and Purification of Synthesized Compounds

When larger quantities of pure this compound are required, for example, after a chemical synthesis, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but utilizes larger columns with a greater amount of stationary phase to handle higher sample loads. The goal of preparative chromatography is to isolate and purify the target compound from byproducts and unreacted starting materials.

Following a successful separation, fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed to yield the purified this compound. The purity of the isolated compound is then typically confirmed using analytical HPLC or other analytical techniques.

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, serves as a fundamental analytical technique for the quantitative determination of this compound. This methodology is predicated on the molecule's inherent ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The basis for this absorption lies in the compound's electronic structure, specifically the π-electron system of the naphthalen-2-ol chromophore.

The quantitative application of spectrophotometry is governed by the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The intensity of absorption is characteristic of the molecule's structure, while the wavelength of maximum absorbance (λmax) is influenced by the chromophore and the presence of any substituent groups.

Principle and Spectral Characteristics

The UV spectrum of this compound is dominated by the naphthalen-2-ol moiety. Naphthalene itself exhibits strong absorption due to π → π* electronic transitions within its aromatic rings. The addition of a hydroxyl (-OH) group to form naphthalen-2-ol (2-naphthol) modifies the spectrum. The aminoethyl group [-CH2CH2NH2] at the 8-position acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. This substitution can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax values compared to the parent 2-naphthol (B1666908) molecule.

Influence of pH and Solvent

The spectral properties of this compound are highly dependent on the pH of the medium. The molecule possesses two ionizable groups: the phenolic hydroxyl group and the primary amino group on the ethyl side chain.

In acidic solutions , the amino group is protonated (-NH3+), and the hydroxyl group remains in its protonated form (-OH).

In basic (alkaline) solutions , the phenolic hydroxyl group deprotonates to form a naphthoxide ion (-O⁻). This delocalization of the negative charge into the aromatic ring system results in a significant bathochromic shift, moving the absorption maximum to a longer wavelength. For instance, the conjugate base form of 2-naphthol shows a λmax around 345 nm, which is a notable shift from its acidic form researchgate.net. This pH-dependent shift is a key feature that can be exploited for selective quantification.

The choice of solvent also plays a critical role in the position and intensity of the absorption bands. The polarity of the solvent can influence the energy levels of the electronic states, leading to shifts in λmax slideshare.netyoutube.com. For example, studies on the parent compound, 2-naphthol, have shown different absorption maxima in solvents of varying polarity, such as water and chloroform (B151607) researchgate.net. Therefore, a consistent and well-defined solvent system is crucial for reproducible quantitative analysis. Common solvents for this type of analysis include ethanol (B145695), methanol, and buffered aqueous solutions.

Research Findings and Quantitative Data

While specific validated spectrophotometric methods for this compound are not extensively detailed in publicly available literature, a robust method can be developed based on the well-documented spectral characteristics of its core chromophore, 2-naphthol. Research on 2-naphthol provides a reliable framework for establishing analytical parameters.

Studies have shown that 2-naphthol in water exhibits maximum absorbance (λmax) at approximately 274 nm and 322 nm researchgate.net. In alkaline solutions, the formation of the naphthoxide ion leads to a new, strong absorption band at a longer wavelength, which is often used for quantification due to its intensity and specificity researchgate.netresearchgate.net. A quantitative method would involve the preparation of a calibration curve by plotting absorbance versus concentration for a series of standard solutions. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. For related naphthols, the Beer-Lambert law has been shown to be obeyed in concentration ranges such as 1–40 µg/mL researchgate.net.

The following table summarizes the characteristic spectral data for the parent chromophore, 2-naphthol, which serves as a reference for developing a quantitative method for this compound.

| Solvent/Condition | λmax 1 (nm) | λmax 2 (nm) | Notes | Reference |

|---|---|---|---|---|

| Water | 273.6 | 321.6 | Represents the neutral (protonated -OH) form of the molecule. | researchgate.net |

| Chloroform | 275.4 | 323.0 | Demonstrates slight solvatochromic shift in a less polar solvent. | researchgate.net |

| Basic Aqueous Solution (pH > 11) | ~345 | Corresponds to the deprotonated naphthoxide ion (-O⁻). This peak is often used for quantification due to its distinct position and intensity. | researchgate.net | |

| Ethanol | 261 | Represents the absorption in a common organic solvent. | srce.hr |

Advanced Applications and Biochemical Interaction Studies of 8 2 Aminoethyl Naphthalen 2 Ol

Applications as Fluorescent Probes and Chemosensors

The unique photophysical properties of the naphthalene (B1677914) scaffold, inherent in 8-(2-aminoethyl)naphthalen-2-ol, make it a foundational structure for the development of sophisticated fluorescent probes and chemosensors. The presence of both an electron-donating hydroxyl (-OH) group and an amino (-NH2) group on the rigid aromatic ring system allows for versatile applications in the selective detection of various chemical species.

Design Principles for Naphthalene-Based Fluorophores

The design of effective fluorescent sensors based on naphthalene hinges on modulating the photophysical properties of the naphthalene core. While unsubstituted naphthalene exhibits poor fluorescence, its emissive properties can be significantly enhanced by the strategic placement of substituent groups. researchgate.netnih.gov The properties of the resulting fluorophore—including its fluorescence spectrum, quantum yield, and lifetime—are strongly dependent on the number, type, and position of these groups. researchgate.netnih.gov

A key design strategy involves attaching both electron-donating and electron-accepting groups to the naphthalene ring, which can lead to a significant increase in fluorescence through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.netmdpi.com In the case of this compound, the hydroxyl and amino groups can act as electron donors, making the molecule sensitive to its local environment and to interactions with analytes.

A widely adopted and rational design for fluorescent sensors is the 'fluorophore-spacer-receptor' model. plos.org This modular approach consists of three distinct components:

Fluorophore: The signaling unit that emits light. For this article, the naphthalene moiety is the fluorophore.

Receptor: The analyte-binding unit. The aminoethyl and hydroxyl groups can serve as a binding site for ions.

Spacer: A chemical linker that connects the fluorophore and receptor, controlling the electronic communication between them.

This modular design is central to the function of sensors that operate via Photoinduced Electron Transfer (PET), a primary mechanism for signal transduction in these systems. plos.org The specific choice of receptor determines the sensor's selectivity for a particular analyte. plos.org

Photoinduced Electron Transfer (PET) and Other Photoactive Charge Transfer Mechanisms

Photoinduced Electron Transfer (PET) is a powerful mechanism exploited in the design of "turn-on" or "turn-off" fluorescent sensors. rsc.org In a typical PET sensor built on the 'fluorophore-spacer-receptor' framework, the fluorescence is initially "off" or quenched. plos.org This occurs because, upon excitation of the fluorophore, an electron is transferred from the receptor (which has a suitable oxidation potential) to the excited fluorophore, preventing it from relaxing via the emission of a photon. plos.orgnih.gov

The sensing event happens when the target analyte binds to the receptor. This binding alters the electronic properties of the receptor, specifically lowering the energy of its electron pair. nih.gov As a result, the PET process becomes thermodynamically unfavorable and is inhibited. rsc.org With the quenching pathway blocked, the fluorophore's fluorescence is restored, leading to a "turn-on" signal. rsc.orgnih.gov

Beyond PET, other photoactive processes are relevant to naphthalene-based sensors:

Intramolecular Charge Transfer (ICT): In molecules with donor and acceptor groups, excitation can lead to a significant transfer of electron density from the donor to the acceptor, creating an excited state with a large dipole moment. mdpi.com This process is sensitive to the polarity of the environment and to analyte binding, often resulting in shifts in the emission wavelength. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): This process can occur in molecules containing both a proton donor and a proton acceptor in close proximity. Upon excitation, a proton is transferred, leading to a tautomeric form that has a different fluorescence profile, often with a large Stokes shift. mdpi.com The binding of a metal ion can either inhibit or promote ESIPT, providing a mechanism for fluorescent sensing. nih.gov

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, a fluorophore with a nearby binding site has its fluorescence quenched by various processes, such as C=N isomerization. researchgate.net When a metal ion binds to the chelating site, it forms a rigid complex that restricts these non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. researchgate.netnih.gov

Selective Detection of Metal Ions (e.g., Al³⁺, Zn²⁺, Hg²⁺, Cu²⁺)

Naphthalene-based chemosensors, including derivatives structurally related to this compound, have demonstrated high selectivity and sensitivity for a variety of metal ions. The nitrogen and oxygen atoms in the amino and hydroxyl groups provide effective coordination sites for metal cations.

Aluminum (Al³⁺): Several naphthalene-based probes have been developed for the highly selective and sensitive recognition of Al³⁺. mdpi.commdpi.com Many of these sensors operate on a "turn-on" fluorescence mechanism, where the coordination of Al³⁺ disrupts quenching processes like PET or C=N bond rotation, leading to a clear emissive response. mdpi.commdpi.com These probes are often effective in aqueous or semi-aqueous solutions at physiological pH and can detect Al³⁺ without interference from many other common metal ions. researchgate.netnih.gov

Zinc (Zn²⁺): Zinc is another metal ion frequently targeted by naphthalene-based fluorescent sensors. The detection mechanism is often based on CHEF, where the binding of Zn²⁺ to a Schiff base ligand restricts C=N isomerization and enhances fluorescence. researchgate.netnih.gov These sensors can exhibit high selectivity for Zn²⁺ over other environmentally and biologically relevant metal ions, including the chemically similar Cd²⁺. nih.gov

Mercury (Hg²⁺): Due to its high toxicity, the detection of Hg²⁺ is of significant environmental importance. Naphthalene-based fluorescent probes have been designed for this purpose, often utilizing fluorescence quenching as the signaling mechanism upon Hg²⁺ binding. In some designs, the interaction with Hg²⁺ can induce the formation of excimers (excited-state dimers) from the naphthalene monomers, resulting in a ratiometric sensing response.

Copper (Cu²⁺): Naphthalene derivatives have also been widely employed as chemosensors for Cu²⁺. The interaction with paramagnetic Cu²⁺ ions frequently leads to fluorescence quenching through energy or electron transfer processes. In some cases, the detection mechanism involves the hydrolysis of the probe, catalyzed by the presence of Cu²⁺, which leads to the formation of a new fluorescent species and a "turn-on" response.

Anion Sensing Applications (e.g., NO₂⁻)

While cation sensing is more common, the principles of fluorescent chemosensing can be adapted for anion detection. The design typically requires a receptor unit capable of binding anions, often through hydrogen bonding. A naphthalimide-based probe, for instance, has been specifically designed for the detection of nitrite (B80452) (NO₂⁻). This sensor incorporates an o-phenylenediamine (B120857) moiety as the recognition site. In the presence of an acid, this site reacts with nitrite to form a triazole, which disrupts the PET quenching mechanism and "turns on" the fluorescence of the naphthalimide fluorophore. This allows for the highly selective and sensitive detection of nitrite over other common anions. Other systems have also shown fluorescence quenching in the presence of nitrite, demonstrating the versatility of fluorescent probes for anion detection.

Quantitative Binding Studies: Determination of Association Constants, Detection Limits, and Stoichiometry

A crucial aspect of characterizing a fluorescent chemosensor is the quantitative analysis of its interaction with the target analyte. This involves determining the binding stoichiometry, the association constant (Ka), and the limit of detection (LOD). These parameters are typically derived from fluorescence titration experiments, where the change in fluorescence intensity is monitored as the analyte concentration is systematically varied.

Stoichiometry: The binding ratio between the probe and the ion is commonly determined using the continuous variation method (Job's plot). mdpi.com For many naphthalene-based sensors, a 1:1 stoichiometry with metal ions like Al³⁺, Zn²⁺, Cu²⁺, and Hg²⁺ is observed. mdpi.comnih.gov However, other stoichiometries, such as 1:2 or 2:1, are also possible depending on the specific design of the sensor. nih.gov

Association Constant (Kₐ): The association or binding constant quantifies the affinity of the sensor for the analyte. It is often calculated from the titration data using the Benesi-Hildebrand equation. Naphthalene-based probes have shown a wide range of binding constants, indicating varying affinities for their target ions.

Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte that can be reliably detected. It is a critical measure of a sensor's sensitivity. Naphthalene-based probes have achieved very low detection limits, often in the micromolar (μM) to nanomolar (nM) range, which is sufficient for many environmental and biological applications. mdpi.comnih.gov

The following tables summarize representative quantitative data for various naphthalene-based fluorescent probes targeting different metal ions.

| Target Ion | Detection Limit | Reference |

|---|---|---|

| Al³⁺ | 8.88 nM | mdpi.com |

| Al³⁺ | 0.10 μM | nih.gov |

| Al³⁺ | 8.73 x 10⁻⁸ M | |

| Zn²⁺ | 0.33 μM | nih.gov |

| Zn²⁺ | 0.54 μM | |

| Hg²⁺ | 1.5 nM | |

| Hg²⁺ | 0.52 μM | |

| Cu²⁺ | 1.8 μM | rsc.org |

| Probe-Ion Complex | Association Constant (Kₐ) in M⁻¹ | Reference |

|---|---|---|

| Probe-Al³⁺ | 1.39 x 10³ | |

| Probe-Al³⁺ | 1.598 x 10⁵ | |

| Probe-Zn²⁺ | 4.78 x 10³ | |

| Probe-Zn²⁺ | 5.14 x 10⁷ | nih.gov |

| Probe-Hg²⁺ | 5.4 x 10⁴ | |

| Probe-Fe²⁺ | 1.66 x 10¹⁰ | |

| Probe-Cu²⁺ | 9.23 x 10⁸ |

Advanced Imaging Applications in Biological Systems, including Living Cells

A significant application of naphthalene-based fluorescent probes is in the imaging of ions and biomolecules within biological systems, including living cells. For a probe to be effective in bioimaging, it must possess several key characteristics, including good cell membrane permeability, low cytotoxicity, and the ability to function in complex aqueous biological media.

Several studies have successfully demonstrated the use of naphthalene derivatives for intracellular imaging. For example, probes have been developed to detect and visualize Al³⁺ within cells using fluorescence microscopy. nih.gov These sensors allow for the tracking of intracellular aluminum ions, which is valuable for studying the biological roles and toxicity of the metal. Similarly, naphthalene-based sensors have been applied to image glutathione (B108866) (GSH), an important antioxidant, in living cells, which can help in the diagnosis and understanding of diseases associated with oxidative stress, such as sepsis.

The ability to visualize the distribution and concentration of specific analytes in real-time and with high spatial resolution within a cellular environment makes these fluorescent probes powerful tools in biomedical research and diagnostics. rsc.org

Role as Chiral Organocatalysts in Asymmetric Synthesis

The utility of chiral small organic molecules as catalysts in asymmetric synthesis, known as organocatalysis, is a well-established field. rsc.orgnih.govnih.govmdpi.com Naphthol-based structures, particularly those with axial chirality like BINOL (1,1'-bi-2-naphthol), are foundational scaffolds in the design of effective chiral ligands and organocatalysts. nih.gov These catalysts are instrumental in a variety of enantioselective transformations. nih.gov

While there is a wealth of information on the application of 2-naphthol (B1666908) derivatives in asymmetric synthesis, including their use in the dearomatization of β-naphthols and the formation of atropisomers, specific studies detailing the use of this compound as a chiral organocatalyst are not readily found in the reviewed literature. nih.govresearchgate.netresearchgate.net The presence of both a hydroxyl and an amino group on the naphthalene scaffold of this compound suggests its potential to act as a bifunctional catalyst, a common strategy in organocatalysis. However, without empirical data, its efficacy and stereoselectivity in asymmetric reactions remain speculative.

Antioxidant Activity Investigations of this compound and its Derivatives

The antioxidant properties of phenolic compounds, including naphthol derivatives, are of significant interest due to their potential to mitigate oxidative stress. The evaluation of these properties typically involves a battery of in vitro assays to assess different mechanisms of antioxidant action.

The ability of a compound to donate a hydrogen atom or an electron to a stable free radical is a key indicator of its radical scavenging potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed for this purpose. nih.govnih.gove3s-conferences.orgresearchgate.netopenagrar.de

Studies on various naphthol derivatives have demonstrated their capacity to scavenge these radicals. For instance, a study on 1-amidoalkyl-2-naphthol derivatives showed potent free radical scavenging activity, comparable to known antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). research-nexus.netresearchgate.net Theoretical studies on these derivatives suggest that the hydroxyl (OH) group is the primary site for trapping free radicals. research-nexus.netresearchgate.net Another investigation into 1-naphthol (B170400) derivatives reported their potential antiradical activities through ABTS and DPPH scavenging assays. nih.gov While these studies provide strong evidence for the antioxidant potential of the naphthol scaffold, specific DPPH and ABTS scavenging data for this compound are not available in the reviewed literature.

A study on 1-naphthol and 2-naphthol found that while sulfation of 1-naphthol significantly decreased its antioxidative activity, the sulfate (B86663) conjugate of 2-naphthol retained comparable activity to its unsulfated form, indicating that the position of functional groups influences the radical scavenging capacity. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Naphthalene-Based Chalcone Derivatives nih.govnih.gov

| Compound | IC50 (μM) |

| 5 | 178 |

| 10 | 177 |

| 2 | >250 |

| 12 | 266 |

| 13 | 288 |

| 14 | 291 |

| 15 | 274 |

| 16 | 285 |

| Ascorbic Acid (Standard) | 148 |

The reducing power of a compound, its ability to donate an electron, is another important facet of its antioxidant activity. This property can be evaluated using methods like the ferric reducing antioxidant power (FRAP) assay or through electrochemical techniques such as cyclic voltammetry. nih.govnih.govmdpi.compreprints.orgresearchgate.net These electrochemical methods offer a rapid and sensitive means to assess antioxidant capacity by measuring the number of electrons transferred. researchgate.net

Research on various flavonoids and polyhydroxybenzophenones has established a correlation between their reducing power, electrochemical behavior, and antioxidant efficacy. nih.gov While the aminonaphthol structure of this compound suggests it would possess reducing capabilities, specific experimental data from reducing power or electrochemical assays for this compound are not detailed in the available literature.

Iron, a transition metal, can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals. Compounds that can chelate iron, binding it in a way that prevents its participation in these redox reactions, can act as effective antioxidants. nih.govnih.govgoogle.commdpi.comharvard.edu

The presence of electron-donating groups like the hydroxyl and amino moieties in this compound suggests a potential for iron chelation. The spatial arrangement of these groups would be critical in determining the stability of the resulting iron complex. Catecholamine derivatives, which also possess hydroxyl and amino groups, have been shown to be high-affinity chelators for iron. wikimedia.org However, specific studies investigating the iron chelation capabilities and the mechanisms of interaction between this compound and iron ions were not found in the reviewed literature.

Enzyme Inhibition Studies and Biochemical Mechanisms

The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. wikipedia.org Naphthol derivatives have been investigated for their inhibitory effects on a range of enzymes.

In vitro assays are crucial for determining the inhibitory potential of a compound against a specific enzyme and for elucidating the mechanism of inhibition. researchgate.net

Studies on 1-naphthol derivatives have demonstrated their potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE). nih.govresearchgate.net For instance, certain 1-naphthol derivatives exhibited K_i values in the low micromolar to nanomolar range for these enzymes. nih.gov

Another line of research has focused on β-naphthol derivatives as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. bohrium.comresearchgate.net Molecular docking and in vitro assays identified specific substituted β-naphthol compounds as potent inhibitors of these enzymes. bohrium.comresearchgate.net Furthermore, aminobenzylnaphthols, also known as Betti bases, which are structurally related to this compound, have been investigated for their potential as anticancer agents through the inhibition of enzymes such as cyclin-dependent kinase 2 (CDK2). nih.gov

While these findings highlight the potential of the naphthol scaffold as a basis for designing enzyme inhibitors, direct studies on the enzyme inhibition profile of this compound are not present in the reviewed literature.

Table 2: Enzyme Inhibition Data for Selected 1-Naphthol Derivatives nih.gov

| Compound | hCA I K_i (µM) | hCA II K_i (µM) | AChE K_i (µM) |

| 4a | 0.034 ± 0.54 | 0.172 ± 0.02 | 0.096 ± 0.01 |

| 4b | 0.098 ± 0.12 | 0.224 ± 0.05 | 0.124 ± 0.03 |

| 4c | 0.124 ± 0.08 | 0.321 ± 0.11 | 0.154 ± 0.05 |

| 4d | 0.211 ± 0.15 | 0.412 ± 0.15 | 0.177 ± 0.02 |

| 5a | 0.724 ± 0.18 | 0.562 ± 0.21 | - |

| 6a | 0.541 ± 0.22 | 0.498 ± 0.17 | - |

Identification and Characterization of Target Enzymes (e.g., Urease, Tyrosinase, Acetylcholinesterase, Histone Acetyltransferase)

No studies were found that identify or characterize the interaction of this compound with urease, tyrosinase, acetylcholinesterase, or histone acetyltransferase. While derivatives of naphthalen-2-ol have been investigated for their inhibitory effects on various enzymes, such as acetylcholinesterase and tyrosinase, this specific compound has not been the subject of these studies.

Elucidation of Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Uncompetitive)

As there are no studies on the enzymatic inhibition by this compound, the mechanism of its potential inhibitory action (competitive, non-competitive, or uncompetitive) has not been elucidated.

Molecular Docking and Computational Analysis of Binding Interactions with Enzymes

No molecular docking or computational analyses have been published that describe the binding interactions of this compound with urease, tyrosinase, acetylcholinesterase, or histone acetyltransferase.

Supramolecular Chemistry and Self-Assembly Properties

Non-Covalent Interactions: Hydrogen Bonding and π-π Stacking

There is no specific research detailing the non-covalent interactions of this compound. Based on its molecular structure, which contains a hydroxyl group, an amino group, and an aromatic naphthalene ring system, it can be inferred that the molecule has the potential to engage in hydrogen bonding (via the -OH and -NH2 groups) and π-π stacking interactions (via the naphthalene core). However, no experimental or theoretical studies are available to confirm or characterize these interactions for this specific compound.

Self-Assembly into Supramolecular Architectures and Soft Materials (e.g., Hydrogels)

No literature exists describing the self-assembly of this compound into supramolecular architectures or soft materials such as hydrogels.

Molecular Recognition and Host-Guest Chemistry Phenomena

There are no published studies on the molecular recognition or host-guest chemistry phenomena involving this compound as either a host or a guest molecule.

Structure Activity Relationship Sar and Ligand Design Principles for 8 2 Aminoethyl Naphthalen 2 Ol Analogues

Systematic Chemical Modification of the Naphthalene (B1677914) and Aminoethyl Moieties

Systematic modification of the 8-(2-aminoethyl)naphthalen-2-ol scaffold is a cornerstone of medicinal chemistry efforts to delineate the SAR and to optimize ligand properties. These modifications typically target two primary regions of the molecule: the aromatic naphthalene ring system and the basic aminoethyl side chain.

Naphthalene Moiety: Modifications on the naphthalene core involve altering the position and nature of substituents. For the closely related aminotetralin scaffold, the position of the hydroxyl group is a critical determinant of pharmacological activity and receptor selectivity. Analogues with hydroxyl groups at the 5, 7, or 8-positions of the tetralin ring exhibit distinct profiles at dopamine (B1211576) and serotonin (B10506) receptors. For instance, 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) is a well-established 5-HT1A receptor agonist, while 7-hydroxy analogues often show high affinity for dopamine D3 receptors. Further substitutions, such as the introduction of small alkyl groups, halogens, or carboxamide functions, can modulate receptor affinity, efficacy, and selectivity. nih.gov

Aminoethyl Moiety: The amino group is crucial for the canonical interaction with aminergic G protein-coupled receptors (GPCRs), typically forming a salt bridge with a conserved aspartate residue in the third transmembrane domain. The nature of the substituents on this nitrogen atom significantly influences the ligand's pharmacological profile. SAR studies on related aminotetralins have shown that varying the N-alkyl groups (e.g., from methyl to propyl) can shift the selectivity profile between D2 and D3 receptors. nih.gov The length and branching of the alkyl chains, as well as the incorporation of the nitrogen into a cyclic system (like pyrrolidine (B122466) or piperidine), are common strategies to fine-tune potency and selectivity. nih.gov

Investigation of Substituent Effects on Biological Activity and Physicochemical Properties

The introduction of different substituents to the this compound core has profound effects on both biological activity and fundamental physicochemical properties, which are interlinked.

Biological Activity: For dopamine receptor ligands, the presence and position of a hydroxyl group on the aromatic ring are paramount for high-affinity binding. In the aminotetralin series, moving the hydroxyl group from the 5-position to the 7-position can enhance selectivity for the D3 receptor over the D2 receptor. Substituents on the amino group also play a key role; for example, N,N-dipropyl substitution is often optimal for high D2/D3 receptor affinity. Larger or bulkier N-substituents can decrease affinity at D2 receptors while sometimes maintaining or increasing it at D3 receptors, thereby improving selectivity. nih.gov

Physicochemical Properties: Substituents directly impact properties such as lipophilicity (logP), acidity/basicity (pKa), and metabolic stability. For example, replacing a hydroxyl group with a methoxy (B1213986) group increases lipophilicity and eliminates a hydrogen bond donor site, which can alter receptor interactions and pharmacokinetic properties. Introducing polar groups like amides can decrease lipophilicity and potentially improve aqueous solubility. These modifications are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is a key consideration in lead optimization.

Enantiomeric Studies and the Stereochemical Impact on Potency and Selectivity

The carbon atom of the aminoethyl side chain attached to the naphthalene ring is a stereocenter, meaning that this compound and its analogues exist as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities due to the chiral nature of their receptor binding sites.

Enantiomeric studies involve the separation of the racemic mixture into its individual enantiomers and the subsequent pharmacological evaluation of each. Invariably, for dopamine receptor agonists of the aminotetralin class, the biological activity resides predominantly in one of the enantiomers. For example, in a series of D3-selective aminotetralin analogues, the (-)-enantiomer displayed significantly higher affinity for both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov Specifically, (-)-10e was over 6-fold more potent at the D3 receptor than (+)-10e. This stereoselectivity underscores that a specific three-dimensional orientation of the key pharmacophoric elements—the aromatic ring, the hydroxyl group, and the basic nitrogen—is required for optimal interaction with the receptor binding pocket. nih.gov Therefore, the synthesis and evaluation of single enantiomers are critical for developing potent and selective ligands.

Bioisosteric Replacements and Their Influence in Lead Optimization Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound. spirochem.comnih.gov A bioisostere is a chemical group or substituent that can be interchanged with another while retaining similar biological activity. researchgate.netnih.govresearchgate.net This strategy is employed to improve potency, enhance selectivity, alter metabolic stability, reduce toxicity, or modify pharmacokinetic properties.

In the context of this compound analogues, bioisosteric replacements can be applied to several parts of the molecule:

Hydroxyl Group: The phenolic hydroxyl group is a key pharmacophoric feature but can be a site of rapid metabolism (glucuronidation or sulfation). It can be replaced with bioisosteres such as a fluoro, amino, or methoxy group to block this metabolic pathway, although this often impacts binding affinity.

Naphthalene Ring: The naphthalene ring itself can be replaced with other bicyclic aromatic or heteroaromatic systems (scaffold hopping) to explore new chemical space and potentially improve properties.

Aryl Moieties: In more complex analogues that incorporate additional aryl groups (e.g., attached to a piperazine (B1678402) ring), these can be swapped with bioisosteric heterocyclic rings like indazole or benzo[b]thiophene. Studies have shown that such replacements can be well-tolerated and maintain high affinity and selectivity for the D3 receptor. nih.gov

By systematically applying these principles of chemical modification, receptor profiling, stereochemical analysis, and bioisosteric replacement, researchers can rationally design novel analogues of this compound with optimized pharmacological profiles for potential therapeutic applications.

Research on Ligand-Receptor Interactions and Pharmacophore Modeling for this compound Remains Undisclosed in Publicly Available Literature

Despite the theoretical potential for this compound and its analogues to be subjects of drug design and discovery, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific research focused on their ligand-receptor interaction modeling and pharmacophore development.

Computational methods such as molecular docking and pharmacophore modeling are crucial in modern drug development to understand how a molecule (ligand) interacts with its biological target (receptor) at an atomic level and to identify the key chemical features necessary for biological activity. This knowledge is instrumental in designing more potent and selective drug candidates.

However, specific studies detailing the binding modes, key amino acid interactions, binding affinities, or the development of a 3D pharmacophore model for this compound are not present in the reviewed literature. While there are numerous studies on other derivatives of the naphthalen-2-ol scaffold for various therapeutic targets, the specific substitution pattern of an aminoethyl group at the 8-position has not been the subject of detailed, publicly available computational studies.

The absence of such research means that data tables outlining specific ligand-receptor interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking with specific amino acid residues of a target protein, cannot be generated for this compound. Similarly, a pharmacophore model, which is an ensemble of essential steric and electronic features, has not been defined for this particular chemical entity or its close analogues based on available information.

Further research and publication in peer-reviewed journals would be necessary to elucidate the structure-activity relationships and to construct predictive ligand-receptor interaction models and pharmacophores for this compound and its related compounds.

Future Research Directions and Translational Perspectives for 8 2 Aminoethyl Naphthalen 2 Ol

Development of Novel and Sustainable Synthetic Pathways

The synthesis of polysubstituted naphthalenes is an active area of research due to their wide range of applications. nih.gov While traditional methods for synthesizing naphthalene (B1677914) derivatives often rely on electrophilic aromatic substitution, these can lack regioselectivity and may require harsh conditions. nih.govnih.gov Future efforts for synthesizing 8-(2-aminoethyl)naphthalen-2-ol should prioritize efficiency, sustainability, and versatility.

Modern synthetic strategies offer promising alternatives. Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly atom-economical and efficient for creating molecular complexity. bohrium.com Several studies have reported the synthesis of related aminoalkyl naphthols using three-component systems involving a naphthol, an aldehyde, and an amine. orientjchem.orgresearchgate.netorientjchem.org Adapting such a one-pot strategy could provide a more direct and sustainable route to this compound and its analogs, potentially reducing waste and improving yields.

Other advanced methods that warrant investigation include:

Transition-metal-catalyzed cross-coupling reactions: These methods allow for precise C-N and C-C bond formation, offering high regioselectivity in the placement of the aminoethyl and hydroxyl groups on the naphthalene core.

Electrophilic cyclization of alkynes: This technique provides a mild and regioselective pathway to construct the substituted naphthalene ring system from acyclic precursors. nih.gov

Skeletal editing of heterocycles: Recent advances, such as the nitrogen-to-carbon transmutation of isoquinolines, offer innovative ways to access substituted naphthalenes that are otherwise difficult to prepare. nih.gov

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Strategy | Key Advantages | Potential Challenges | Key References |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Well-established chemistry | Low overall yield, harsh reagents, poor atom economy | nih.govnih.gov |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | Optimization of reaction conditions can be complex | bohrium.comorientjchem.org |

| Electrophilic Cyclization | High regioselectivity, mild reaction conditions | Requires synthesis of specialized acyclic precursors | nih.gov |

| Skeletal Editing | Novel approach for unique substitution patterns | Substrate scope and functional group tolerance may be limited | nih.gov |

Exploration of Undiscovered Biological Targets and Mechanisms of Action